

Introduction to Chirality and Optical Rotation in 1-Phenylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Phenylethanol

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Chirality is a fundamental geometric property in chemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands.^[1] These mirror-image isomers are known as enantiomers. 1-Phenylethanol possesses a single stereogenic center—the carbon atom bonded to the hydroxyl group, the phenyl group, a methyl group, and a hydrogen atom.^{[2][3]} This structural feature gives rise to two distinct enantiomers: **(S)-1-Phenylethanol** and (R)-1-Phenylethanol.

While enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.^{[3][4]} This phenomenon is termed optical activity. One enantiomer will rotate the plane of polarized light in a clockwise (dextrorotatory, designated as (+)) direction, while its counterpart will rotate it by an equal magnitude in the opposite, counter-clockwise (levorotatory, designated as (-)) direction.^{[3][5]} For 1-phenylethanol, the (S)-enantiomer is levorotatory, hence it is systematically named (S)-(-)-1-Phenylethanol.^[6] This distinct property is crucial for distinguishing between enantiomers and is of paramount importance in fields like pharmacology, where the biological activity of two enantiomers can vary dramatically.^[1]

Quantitative Data on Optical Rotation

The specific rotation ($[\alpha]$) is a standardized measure of a chiral compound's optical activity. It is a characteristic physical constant for a given enantiomer under specific experimental conditions. The table below summarizes the reported specific rotation values for **(S)-1-Phenylethanol**.

Enantiomer	Specific Rotation ([α])	Concentration (c)	Solvent	Temperature (°C)	Wavelength
(S)-(-)-1-Phenylethanol	-45.0 \pm 1.0°	5 g / 100 mL	Methanol	Not Specified	D-line
(S)-(-)-1-Phenylethanol	-45 \pm 2°	5% (5 g / 100 mL)	Methanol	Not Specified	D-line
(S)-(-)-1-Phenylethanol	-45 \pm 1°	5% (5 g / 100 mL)	Methanol	20	D-line
(S)-(-)-1-Phenylethanol	-45.5°	5%	Methanol	23	D-line
(S)-(-)-1-Phenylethanol	-44.0°	Neat (pure liquid)	N/A	22	D-line
(R)-(+)-1-Phenylethanol	+43.03°	Not Specified	Methanol	Not Specified	D-line

Note: The "D-line" refers to the sodium D-line, a standard wavelength of 589 nm used for polarimetry measurements.

Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter.^[5] The following outlines a detailed methodology for determining the specific rotation of **(S)-1-Phenylethanol**.

Instrumentation and Materials

- Polarimeter: Equipped with a sodium D-line lamp (589 nm).^[3]
- Sample Cell: Typically 0.5 dm or 1.0 dm path length.^{[3][5]}
- Volumetric Flask: For accurate solution preparation.
- Analytical Balance: For precise mass measurements.
- Solvent: Methanol (or other specified solvent).
- **(S)-1-Phenylethanol** sample.

Sample Preparation

- Accurately weigh a specific mass of the **(S)-1-Phenylethanol** sample.
- Dissolve the sample in a high-purity solvent (e.g., methanol) in a volumetric flask.
- Ensure the final volume is precisely known to calculate the concentration (c) in grams per milliliter (g/mL). For example, a 5% solution corresponds to a concentration of 0.05 g/mL.^[6]

Measurement Procedure

- Instrument Warm-up: Turn on the polarimeter and allow the lamp to warm up for approximately 10 minutes to ensure a stable light source.^[7]
- Calibration (Zeroing): Fill the sample cell with the pure solvent (the "blank"). Place the cell in the polarimeter and take a reading. This value is set as the zero point to correct for any rotation caused by the solvent or the cell itself.^[7]
- Sample Measurement: Rinse and fill the sample cell with the prepared solution of **(S)-1-Phenylethanol**, ensuring no air bubbles are present.^[7]
- Record Rotation: Place the filled cell in the polarimeter and record the observed optical rotation (α) in degrees. Also, record the temperature at which the measurement is taken.^[7]

Calculation of Specific Rotation

The specific rotation ($[\alpha]$) is calculated using Biot's Law.^{[5][8]}

$$[\alpha] = \alpha / (l \times c)$$

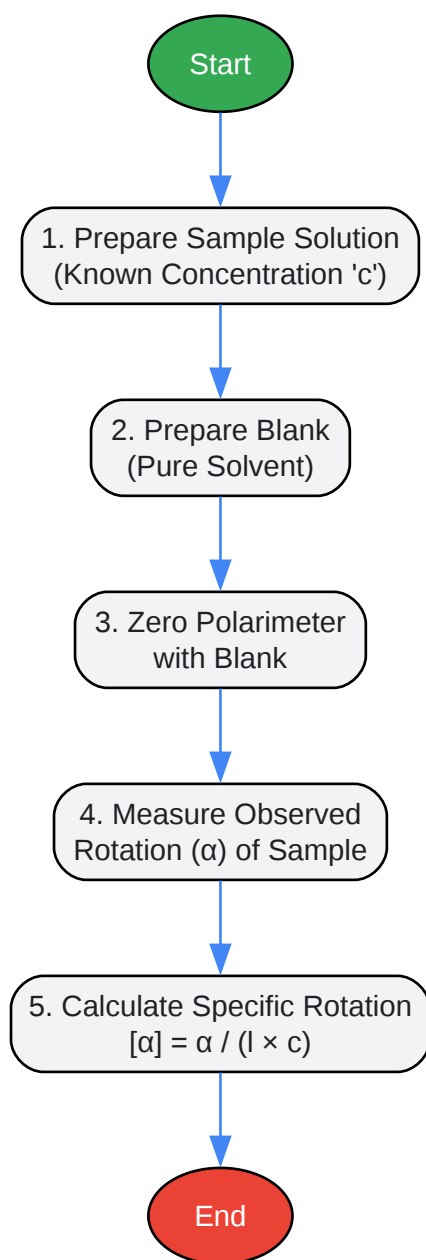
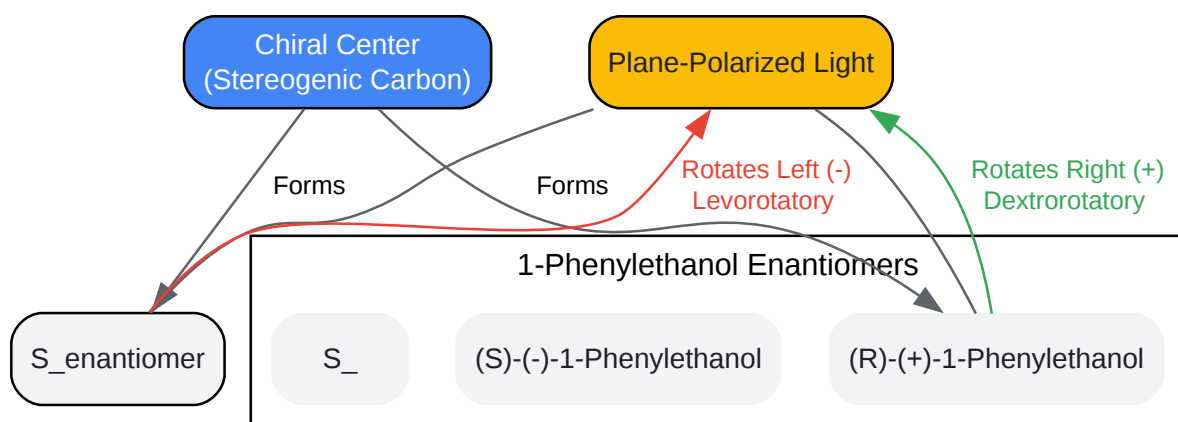
Where:

- α is the observed optical rotation in degrees.^[3]
- l is the path length of the sample cell in decimeters (dm).^[3]
- c is the concentration of the sample in g/mL.^[3]

The calculated specific rotation can then be compared to literature values to assess the enantiomeric purity of the sample. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic (50:50) mixture will have an optical rotation of zero.^[7]

Visualizations

Diagram 1: Chirality and Optical Activity of 1-Phenylethanol



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